molecular formula C10H13N3 B564084 N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine CAS No. 107903-00-4

N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B564084
CAS No.: 107903-00-4
M. Wt: 175.235
InChI Key: RSNYPQWOUUDLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine (CAS# 107903-00-4) is a high-purity benzimidazole derivative supplied as a light brown solid with a molecular weight of 175.23 g/mol and the formula C10H13N3 . The benzimidazole scaffold is a crucial pharmacophore and privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities . This specific trimethylated analogue is of significant interest in the design and synthesis of novel bioactive compounds. Researchers value benzimidazole derivatives like this for their documented potential in antiparasitic research, particularly against intestinal unicellular parasites such as Giardia intestinalis and Entamoeba histolytica , as well as the urogenital tract parasite Trichomonas vaginalis . Furthermore, the benzimidazole core is a fundamental structure in antimicrobial research, with various derivatives demonstrating marked potency as antimicrobial agents . Beyond therapeutic applications, benzimidazole compounds are also widely utilized in other scientific fields, including coordination chemistry as ligands for metal complexes and in materials science for the development of nonlinear optical (NLO) materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,5,6-trimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNYPQWOUUDLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization and methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Methyl vs. Methoxy Groups : Methoxy-substituted derivatives (e.g., 5,6-dimethoxy analogs) exhibit enhanced blood-brain barrier permeability, critical for CNS-targeting drugs . Methyl groups, as in the target compound, may improve metabolic stability but reduce polarity.
  • Electron-Withdrawing Substituents : Chlorine atoms (e.g., in 23c from ) enhance antifungal activity against A. niger .
  • Side Chain Modifications : N-propylimidazole or pyrimidine side chains (e.g., 2w in ) improve selectivity for ion channels or enzymes .

Biological Activity

N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its potential applications as an antimicrobial, antiviral, and anticancer agent.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. The presence of three methyl groups at positions 5 and 6 significantly influences its chemical reactivity and biological activity compared to other derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted that derivatives of benzimidazoles, including this compound, showed significant inhibition against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential microbial enzymes, disrupting cellular processes and leading to cell death .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli0.75 μg/mL
Pseudomonas aeruginosa1.0 μg/mL

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cell lines. For instance, one study reported that compounds with a similar structure inhibited the V600EBRAF mutant kinase in melanoma cells . The IC50 values for these compounds ranged from 0.49 µM to 1 µM, indicating potent activity.

Table 2: Anticancer Activity of Related Benzimidazole Compounds

Compound NameTarget Enzyme/Cell LineIC50 (µM)
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amineV600EBRAF0.49
N-methyl-benzimidazoleVarious cancer lines1.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for microbial growth or cancer cell survival. For example, it can bind to active sites on enzymes such as α-glucosidase and carbonic anhydrase . These interactions can lead to reduced enzymatic activity and subsequent biological effects.

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:

  • Antidiabetic Activity : A series of benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most active compounds showed IC50 values significantly lower than standard drugs like acarbose .
  • Cancer Treatment : A study focused on a new class of benzimidazole-based compounds demonstrated significant growth inhibition in various cancer cell lines through targeted enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine, and how can they inform experimental design?

  • Answer: The compound (C₁₀H₁₃N₃, MW = 175.23 g/mol) is a light brown solid with >96% purity (NMR) and is classified as an irritant (Xi hazard code). Its storage requires stable conditions at +20°C to prevent degradation . Key properties (e.g., solubility, stability) should be characterized via HPLC and thermogravimetric analysis (TGA) to optimize reaction conditions and storage protocols.

Q. What synthetic strategies are effective for preparing this compound?

  • Answer: The compound can be synthesized via cyclization reactions using substituted o-phenylenediamine derivatives and alkylation agents. For example, a visible-light-mediated catalyst-free reaction with isothiocyanates (e.g., phenyl isothiocyanate) yields high-purity products under mild conditions . Alternative routes involve copper-catalyzed multicomponent coupling with terminal alkynes and sulfonyl azides for functionalization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer:

  • 1H/13C NMR: Confirm methyl group positions (δ ~2.3–3.5 ppm for N-CH3) and aromatic protons (δ ~6.5–7.5 ppm) .
  • HR-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 176.24) .
  • Elemental analysis: Ensure C/N ratios align with theoretical values (C: 68.55%, H: 7.43%, N: 24.02%) .

Advanced Research Questions

Q. How does this compound interact with biological targets like PRMT5/MTA, and what structural features drive binding affinity?

  • Answer: X-ray co-crystal structures (PDB: 8CTB) reveal bifurcated H-bonds between the –NH2 group and Glu435/Glu444 residues in PRMT5, along with hydrophobic interactions from the methyl-substituted benzimidazole core. The 7-chloro derivative shows enhanced potency (PRMT5/MTA KD = 12.0 μM) due to improved lipophilic efficiency (LLE = 3.2 vs. 1.7 for unsubstituted analogs) .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and reaction pathways. Becke’s 1993 functional achieves <2.4 kcal/mol deviation in thermochemical properties .
  • Molecular Dynamics (MD): Simulate solvation effects using the Colle-Salvetti correlation-energy formula to refine binding free energy estimates .

Q. How can structural modifications enhance the compound’s blood-brain barrier (BBB) permeability for CNS drug development?

  • Answer: Introducing electron-donating groups (e.g., methoxy) at the 5/6-positions increases log(BBB) values, as seen in analogs like 5,6-dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine, which showed predicted BBB penetration in Alzheimer’s models .

Q. What experimental and theoretical approaches resolve contradictions in SAR data for benzimidazole derivatives?

  • Answer:

  • Case Study: Discrepancies in PRMT5 inhibition (e.g., fragment hit 3 vs. 2) arise from differences in LLE and clogP. Validate via free-energy perturbation (FEP) calculations and isothermal titration calorimetry (ITC) to dissect enthalpic/entropic contributions .
  • Data Reconciliation: Cross-reference synthetic yields (e.g., 75–93% for derivatives ) with DFT-predicted reaction barriers to identify kinetic vs. thermodynamic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.